molecular formula C8H16N2O2 B13200811 N-Ethyl-2-(morpholin-2-YL)acetamide

N-Ethyl-2-(morpholin-2-YL)acetamide

Cat. No.: B13200811
M. Wt: 172.22 g/mol
InChI Key: UGKQMLZEQYEQQD-UHFFFAOYSA-N
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Description

N-Ethyl-2-(morpholin-2-YL)acetamide: is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is a clear, pale liquid that is used primarily for research purposes . The compound contains a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(morpholin-2-YL)acetamide typically involves the reaction of morpholine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of ethyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(morpholin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Ethyl-2-(morpholin-2-YL)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2-(morpholin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring allows it to interact with various enzymes and receptors in the body, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility, stability, and overall pharmacokinetic properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-ethyl-2-morpholin-2-ylacetamide

InChI

InChI=1S/C8H16N2O2/c1-2-10-8(11)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

UGKQMLZEQYEQQD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1CNCCO1

Origin of Product

United States

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